REACTION_CXSMILES
|
[C:1]([O:5][CH:6]([O:8][CH2:9][CH3:10])[CH3:7])(=[O:4])[CH:2]=[CH2:3].[C:11]([O:16][CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)(=[O:15])[C:12]([CH3:14])=[CH2:13].[C:24]([O:29][CH2:30][CH2:31][OH:32])(=[O:28])[C:25]([CH3:27])=[CH2:26].N(C(C)(CC)C([O-])=O)=NC(C)(CC)C([O-])=O>CCCCCCC.C(C(C)=O)C(C)C>[C:1]([O:5][CH:6]([O:8][CH2:9][CH3:10])[CH3:7])(=[O:4])[CH:2]=[CH2:3].[C:11]([O:16][CH2:17][C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1)(=[O:15])[C:12]([CH3:14])=[CH2:13].[C:24]([O:29][CH2:30][CH2:31][OH:32])(=[O:28])[C:25]([CH3:27])=[CH2:26].[C:6]([O:8][CH:9]([CH3:10])[CH2:11][O:16][CH3:17])(=[O:5])[CH3:7] |f:6.7.8|
|
Name
|
|
Quantity
|
51.9 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC(C)OCC
|
Name
|
|
Quantity
|
31.7 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCO
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C(C)C)C(=O)C
|
Name
|
2,2′-azobis(methyl 2-methylpropionate)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=NC(C(=O)[O-])(CC)C)C(C(=O)[O-])(CC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as a radical polymerization initiator, and polymerization
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled
|
Type
|
CUSTOM
|
Details
|
to precipitate a polymer
|
Type
|
FILTRATION
|
Details
|
The crystal was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved in propylene glycol monomethyl ether acetate
|
Type
|
CUSTOM
|
Details
|
were removed by distillation under reduced pressure
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OC(C)OCC.C(C(=C)C)(=O)OCC1=CC=CC=C1.C(C(=C)C)(=O)OCCO
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(COC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:5][CH:6]([O:8][CH2:9][CH3:10])[CH3:7])(=[O:4])[CH:2]=[CH2:3].[C:11]([O:16][CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)(=[O:15])[C:12]([CH3:14])=[CH2:13].[C:24]([O:29][CH2:30][CH2:31][OH:32])(=[O:28])[C:25]([CH3:27])=[CH2:26].N(C(C)(CC)C([O-])=O)=NC(C)(CC)C([O-])=O>CCCCCCC.C(C(C)=O)C(C)C>[C:1]([O:5][CH:6]([O:8][CH2:9][CH3:10])[CH3:7])(=[O:4])[CH:2]=[CH2:3].[C:11]([O:16][CH2:17][C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1)(=[O:15])[C:12]([CH3:14])=[CH2:13].[C:24]([O:29][CH2:30][CH2:31][OH:32])(=[O:28])[C:25]([CH3:27])=[CH2:26].[C:6]([O:8][CH:9]([CH3:10])[CH2:11][O:16][CH3:17])(=[O:5])[CH3:7] |f:6.7.8|
|
Name
|
|
Quantity
|
51.9 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC(C)OCC
|
Name
|
|
Quantity
|
31.7 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCO
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C(C)C)C(=O)C
|
Name
|
2,2′-azobis(methyl 2-methylpropionate)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=NC(C(=O)[O-])(CC)C)C(C(=O)[O-])(CC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as a radical polymerization initiator, and polymerization
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled
|
Type
|
CUSTOM
|
Details
|
to precipitate a polymer
|
Type
|
FILTRATION
|
Details
|
The crystal was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved in propylene glycol monomethyl ether acetate
|
Type
|
CUSTOM
|
Details
|
were removed by distillation under reduced pressure
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OC(C)OCC.C(C(=C)C)(=O)OCC1=CC=CC=C1.C(C(=C)C)(=O)OCCO
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(COC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |